4'-epi-6'-Hydroxydaunorubicin
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Overview
Description
4’-epi-6’-Hydroxydaunorubicin is a derivative of daunorubicin, an anthracycline antibiotic commonly used in chemotherapy. This compound is known for its potent antitumor properties and is used in the treatment of various cancers, including leukemia and lymphoma. The structural modification at the 4’ and 6’ positions enhances its therapeutic efficacy and reduces toxicity compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-epi-6’-Hydroxydaunorubicin typically involves the chemical modification of daunorubicin. One common method includes the reaction of 4’-epi-6’-hydroxydaunomycin with bromine to form an intermediate bromo derivative, which is then further processed to yield 4’-epi-6’-Hydroxydaunorubicin .
Industrial Production Methods: Industrial production of this compound often relies on fermentation processes using genetically engineered strains of Streptomyces bacteria. These strains are optimized to produce high yields of the desired anthracycline derivatives through metabolic engineering and process optimization .
Chemical Reactions Analysis
Types of Reactions: 4’-epi-6’-Hydroxydaunorubicin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, impacting the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s efficacy or reducing its toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
4’-epi-6’-Hydroxydaunorubicin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of anthracycline derivatives.
Biology: Researchers use it to investigate the mechanisms of drug resistance in cancer cells.
Medicine: It is employed in preclinical studies to evaluate its efficacy and safety as a potential chemotherapeutic agent.
Mechanism of Action
4’-epi-6’-Hydroxydaunorubicin exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating into DNA, it disrupts the replication and transcription processes, leading to cell death. The inhibition of topoisomerase II prevents the relaxation of supercoiled DNA, further hindering cell division and proliferation .
Comparison with Similar Compounds
Doxorubicin: Another anthracycline antibiotic with a similar mechanism of action but different toxicity profile.
Epirubicin: The 4’-epi-isomer of doxorubicin, known for its reduced cardiotoxicity.
Idarubicin: A synthetic derivative of daunorubicin with enhanced lipophilicity and cellular uptake.
Uniqueness: 4’-epi-6’-Hydroxydaunorubicin is unique due to its specific structural modifications at the 4’ and 6’ positions, which enhance its antitumor activity and reduce side effects compared to its parent compound and other similar anthracyclines .
Properties
CAS No. |
62653-54-7 |
---|---|
Molecular Formula |
C27H29NO11 |
Molecular Weight |
543.5 g/mol |
IUPAC Name |
9-acetyl-7-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO11/c1-10(30)27(36)7-12-19(15(8-27)38-17-6-13(28)24(33)16(9-29)39-17)26(35)21-20(23(12)32)22(31)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,13,15-17,24,29,32-33,35-36H,6-9,28H2,1-2H3 |
InChI Key |
GZDQEARIRBYISX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)CO)O)N)O |
Origin of Product |
United States |
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